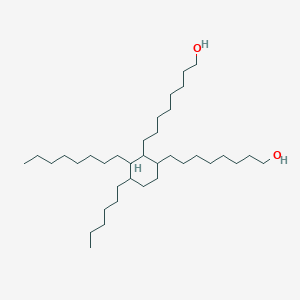
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) is a complex organic compound characterized by its cyclohexane core substituted with hexyl and octyl groups, and two octan-1-ol moieties
Vorbereitungsmethoden
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexane core, followed by the introduction of hexyl and octyl groups through alkylation reactions. The final step involves the attachment of octan-1-ol groups via esterification or etherification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cyclohexane derivatives with different alkyl or hydroxyl substitutions. For example:
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine): This compound has amine groups instead of hydroxyl groups, which can significantly alter its chemical reactivity and biological interactions.
Cyclohexane-1,2-diol derivatives: These compounds have hydroxyl groups directly attached to the cyclohexane ring, which can influence their solubility and reactivity.
The uniqueness of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
178120-25-7 |
|---|---|
Molekularformel |
C36H72O2 |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
8-[4-hexyl-2-(8-hydroxyoctyl)-3-octylcyclohexyl]octan-1-ol |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-38H,3-32H2,1-2H3 |
InChI-Schlüssel |
YUKZUIGFGORAME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(CCC(C1CCCCCCCCO)CCCCCCCCO)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
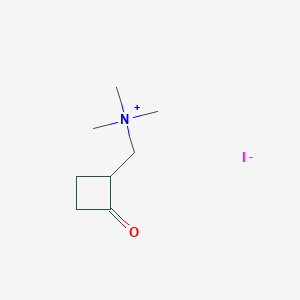
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
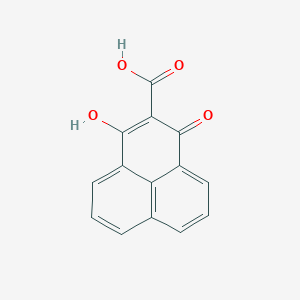
![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
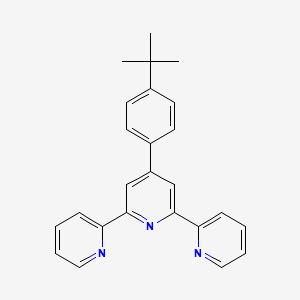
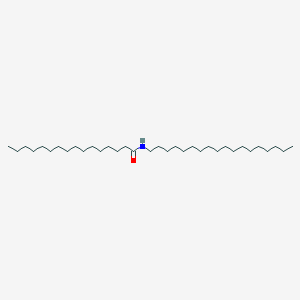
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
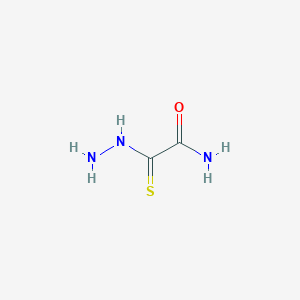
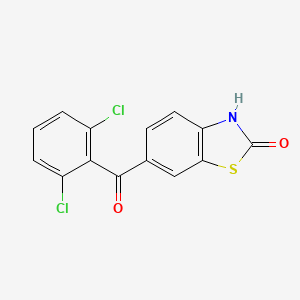
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
